3-{1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone
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Overview
Description
3-{1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone is a compound known for its unique chemical structure that features a combination of benzimidazole and pyridinone moieties. This complex arrangement provides the compound with distinct properties, making it valuable for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone typically involves multi-step procedures:
Synthesis of 1-(3-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole:
Starting Material: 3-(trifluoromethyl)benzyl chloride reacts with 1H-1,3-benzimidazole.
Conditions: The reaction is generally carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures with a base such as potassium carbonate (K2CO3).
Formation of the Pyridinone Ring:
Intermediate: The resulting benzimidazole derivative is further reacted with 2-pyridone in the presence of a suitable dehydrating agent like phosphorus oxychloride (POCl3) to form the final compound.
Industrial Production Methods
On an industrial scale, the production of this compound might involve optimization of the above methods to improve yield and reduce costs. This could include:
Solvent Selection: Using more sustainable solvents or solvent recovery systems.
Reaction Optimization: Fine-tuning temperature, pressure, and reaction times.
Automation: Implementing automated systems for monitoring and controlling reaction parameters.
Chemical Reactions Analysis
Types of Reactions It Undergoes
3-{1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone participates in several types of chemical reactions:
Oxidation: It can undergo oxidation, potentially affecting the benzimidazole or pyridinone moieties.
Reduction: The compound can be reduced, which may alter the pyridinone ring or the benzimidazole structure.
Substitution: Nucleophilic or electrophilic substitution reactions, particularly on the benzimidazole or benzyl moiety, are common.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under mild to moderate conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Halogenating agents, for example, N-bromosuccinimide (NBS) under UV light for radical bromination.
Major Products Formed
From Oxidation: Potential formation of N-oxides or quinone-like structures.
From Reduction: Hydrogenated derivatives of the original compound.
From Substitution: Varied products depending on the substituents introduced, affecting biological activity.
Scientific Research Applications
Chemistry
The compound serves as a crucial intermediate in the synthesis of complex molecules, benefiting organic synthesis and material science.
Biology
It is used to study biological pathways and enzyme interactions, contributing to biochemical research.
Medicine
The benzimidazole and pyridinone structure is a valuable pharmacophore, aiding in drug development against diseases like cancer, bacterial, and viral infections.
Industry
Used in the manufacture of specialty chemicals, pharmaceuticals, and advanced materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: Often targets enzymes or receptors involved in critical biological pathways.
Pathways Involved: It can modulate pathways related to cell signaling, metabolism, or DNA replication, depending on its structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Benzimidazol-2-yl)pyridine: Similar core structure but lacks the trifluoromethylbenzyl group.
3-{1-[3-(fluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone: Contains a different substituent group on the benzyl ring.
Uniqueness
What sets 3-{1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone apart is the trifluoromethyl group, which can enhance its biological activity, stability, and ability to interact with specific targets.
This trifluoromethylated compound combines the properties of benzimidazole and pyridinone with the unique attributes conferred by the trifluoromethyl group, making it a compound of great interest in various research and industrial contexts. Hope that was the perfect blend of technical and exciting info! What do you think?
Properties
IUPAC Name |
3-[1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazol-2-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O/c21-20(22,23)14-6-3-5-13(11-14)12-26-17-9-2-1-8-16(17)25-18(26)15-7-4-10-24-19(15)27/h1-11H,12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCKQHSISCXACN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)C(F)(F)F)C4=CC=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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